[[(Aminocyclohexyl)amino]methyl]phenol
Description
[[(Aminocyclohexyl)amino]methyl]phenol is a phenolic derivative featuring a methylene bridge (-CH₂-) connecting the phenol moiety to an aminocyclohexyl group. This compound’s structure combines the acidity of phenol with the basicity of the cyclohexylamine group, enabling diverse interactions in chemical and biological systems. The aminocyclohexyl moiety introduces steric bulk and conformational flexibility, which can influence solubility, reactivity, and binding affinity.
Properties
CAS No. |
84878-46-6 |
|---|---|
Molecular Formula |
C13H20N2O |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
2-[[(1-aminocyclohexyl)amino]methyl]phenol |
InChI |
InChI=1S/C13H20N2O/c14-13(8-4-1-5-9-13)15-10-11-6-2-3-7-12(11)16/h2-3,6-7,15-16H,1,4-5,8-10,14H2 |
InChI Key |
NTCJIMMJFPFSIF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(N)NCC2=CC=CC=C2O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [[(Aminocyclohexyl)amino]methyl]phenol typically involves the reaction of cyclohexylamine with formaldehyde and phenol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [[(Aminocyclohexyl)amino]methyl]phenol can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form cyclohexylamine derivatives.
Substitution: It can participate in substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Cyclohexylamine derivatives.
Substitution: Various substituted phenol and amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, [[(Aminocyclohexyl)amino]methyl]phenol is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. It is used in the development of new pharmaceuticals and bioactive molecules .
Medicine: In medicine, this compound is explored for its potential therapeutic effects. Research is ongoing to determine its efficacy in treating various diseases and conditions .
Industry: Industrially, the compound is used in the production of specialty chemicals and polymers. Its reactivity and stability make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of [[(Aminocyclohexyl)amino]methyl]phenol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as signal transduction and metabolic pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural or functional similarities with [[(Aminocyclohexyl)amino]methyl]phenol:
Research Findings and Data Tables
Table 1: Comparative Pharmacokinetic Profiles
Key Insights and Limitations
- Gaps in Data: Direct pharmacological data for this compound are scarce. Existing evidence relies on analogs, necessitating further studies on its ADMET (absorption, distribution, metabolism, excretion, toxicity) profile.
- Contradictions: While aminocyclohexyl methyl alcohol () showed poor tolerability, substituting alcohol with phenol may improve stability and reduce toxicity, though this hypothesis remains untested .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
